3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
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Overview
Description
3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxolan-3-yl group: This step involves the reaction of the piperidine derivative with an oxolane derivative, often using a nucleophilic substitution reaction.
Attachment of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution, and electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-1-{[1-(oxetan-3-yl)piperidin-4-yl]methyl}urea: Similar structure but with an oxetane ring instead of an oxolane ring.
3-tert-butyl-1-{[1-(tetrahydrofuran-3-yl)piperidin-4-yl]methyl}urea: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is unique due to the presence of the oxolane ring, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and may result in different biological activities and applications.
Properties
IUPAC Name |
1-tert-butyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)17-14(19)16-10-12-4-7-18(8-5-12)13-6-9-20-11-13/h12-13H,4-11H2,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCWALOXAPRXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCN(CC1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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